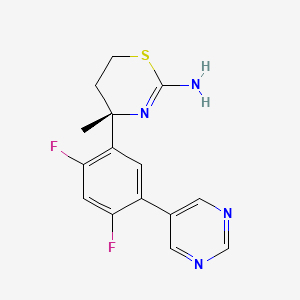

LY2811376

説明

(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been reported in Aspergillus terreus with data available.

LY-2811376 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an orally available non-peptidic BACE1 inhibitor; structure in first source

特性

IUPAC Name |

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQMRGWYPNIERM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658051 | |

| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194044-20-6 | |

| Record name | LY-2811376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2811376 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2811376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the BACE1 Inhibition Profile of LY2811376

Introduction: LY2811376, chemically known as (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was a pioneering, orally available, non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3] Developed by Eli Lilly, it was one of the first BACE1 inhibitors to demonstrate robust, dose-dependent reduction of amyloid-β (Aβ) peptides in the central nervous system (CNS) of both preclinical animal models and humans.[1][3][4] BACE1 is the rate-limiting enzyme that initiates the production of Aβ, a peptide central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][5][6][7] Although the clinical development of this compound was discontinued due to off-target toxicology findings, the data from its investigation provided critical validation for BACE1 as a tractable therapeutic target for AD and offered a foundational proof-of-concept for subsequent drug development efforts.[1][5][8]

Mechanism of Action

BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site, the initial step in the amyloidogenic pathway.[6][7][9] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[1][10] The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[6]

This compound acts as a direct inhibitor of BACE1, blocking this initial cleavage of APP. By inhibiting BACE1, this compound diverts APP metabolism away from the amyloidogenic pathway. Consequently, this leads to a reduction in the production of sAPPβ, C99, and downstream Aβ peptides.[1][10][11] Evidence also suggests that this inhibition results in a compensatory increase in the cleavage of APP by α-secretase, a competing, non-amyloidogenic pathway that produces soluble APPα (sAPPα).[1][3]

Quantitative Inhibition Profile

The inhibitory activity of this compound has been characterized through enzymatic assays, cell-based models, animal studies, and human clinical trials.

Data Presentation

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

| Assay Type | System | Substrate | Potency (IC50 / EC50) |

| Enzymatic Inhibition | Recombinant human BACE1 (hBACE1) | Small synthetic peptide (FRET) | IC50: 239 nM[1][2][10] |

| Enzymatic Inhibition | Recombinant hBACE1 | MBP–C125Swe polypeptide | IC50: 249 nM[1][2][12] |

| Cellular Inhibition | HEK293 cells overexpressing APP (Swedish mutation) | Endogenous APP | EC50: ~300 nM[1][2][13] |

| Cellular Inhibition | Primary neuronal cultures from PDAPP transgenic mice | Endogenous APP | EC50: ~100 nM[1][2][13] |

Table 2: Aspartyl Protease Selectivity Profile of this compound

| Protease | Selectivity vs. BACE1 |

| BACE2 | ~10-fold[1][2][13] |

| Cathepsin D | >50-fold[1][2][13] |

| Pepsin | >50-fold[1][2][13] |

| Renin | >50-fold[1][2][13] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Dose (Oral Gavage) | Time Point | Key Biomarker Changes |

| APPV717F Transgenic Mice | 10, 30, and 100 mg/kg | 3 hours post-dose | Dose-dependent, significant reductions in brain Aβ, sAPPβ, and C99.[1][11][13] |

| Beagle Dogs | 5 mg/kg | 3 hours post-dose | Plasma Aβ1-x reduced by 43%.[1] |

| Beagle Dogs | 5 mg/kg | 9 hours post-dose | CSF Aβ1-x reduced by ~70%.[1] |

Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Humans

| Biomarker | Dose | Maximum Mean Reduction from Baseline |

| Plasma Aβ1–40 | 90 mg | 80%[1] |

| CSF Aβ1–40 | 30 mg | ~20%[1] |

| CSF Aβ1–40 | 90 mg | 54% (nadir at 12-14h)[1] |

| CSF Aβ1–42 | 90 mg | 58.1% (nadir)[1] |

| CSF sAPPβ | 90 mg | 42% (nadir at 20h)[1][3] |

| CSF sAPPα | 90 mg | 76% increase[1][3] |

Experimental Protocols

Detailed methodologies were employed to characterize the BACE1 inhibition profile of this compound across different platforms.

Recombinant Human BACE1 Enzymatic Assays

The potency of this compound was determined using purified recombinant human BACE1 (hBACE1) with two different substrates.[1]

-

Fluorescence Resonance Energy Transfer (FRET) Assay :

-

Principle : This assay uses a synthetic peptide substrate containing a fluorescent donor and a quencher moiety.[14] Cleavage of the peptide by BACE1 separates the donor and quencher, resulting in an increase in fluorescence proportional to enzyme activity.[14]

-

Protocol :

-

Recombinant hBACE1 was incubated in an appropriate assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[15]

-

Serial dilutions of this compound (typically in DMSO) were added to the enzyme preparation and pre-incubated.[15]

-

The FRET peptide substrate was added to initiate the reaction.

-

Fluorescence intensity was measured kinetically using a microplate reader at appropriate excitation and emission wavelengths.

-

Reaction rates were calculated, and IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

-

-

-

MBP–C125Swe Polypeptide Substrate Assay :

-

Principle : This assay utilizes a larger, more physiologically relevant substrate, a maltose-binding protein (MBP) fusion construct containing the C-terminal 125 amino acids of APP with the Swedish mutation (MBP-C125Swe). BACE1 cleavage products are detected and quantified.

-

Protocol :

-

hBACE1 was incubated with the MBP-C125Swe substrate in the presence of varying concentrations of this compound.

-

The reaction was stopped after a defined incubation period.

-

The cleavage products were separated and quantified, often using techniques like ELISA or Western blotting, to determine the extent of BACE1 inhibition.

-

-

Cell-Based Aβ Production Assays

These assays assessed the ability of this compound to penetrate cells and inhibit native BACE1 activity.

-

HEK293Swe Assay :

-

Cell Line : Human Embryonic Kidney 293 (HEK293) cells stably expressing human APP751 with the Swedish (N670L671) double mutation, which enhances Aβ production.[1]

-

Protocol :

-

HEK293Swe cells were cultured in standard media.

-

Cells were treated with various concentrations of this compound for a specified period (e.g., 20-24 hours).[6]

-

The conditioned media was collected.

-

Aβ peptides (Aβ40 and Aβ42) in the media were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[1]

-

EC50 values were calculated based on the concentration-dependent reduction in Aβ secretion.

-

-

-

Primary PDAPP Neuronal Assay :

-

Cell Source : Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mouse embryos.[1] These mice overexpress a human APP mini-gene with the V717F mutation.[1]

-

Protocol :

-

Neurons were incubated in the presence of varying concentrations of this compound.

-

Conditioned media was collected after treatment.

-

Secreted Aβ levels were quantified by ELISA.

-

EC50 values were determined from the concentration-response curve.

-

-

In Vivo Animal Studies

These studies were crucial for assessing brain penetrance, oral bioavailability, and target engagement in a complex biological system.

-

APPV717F Transgenic Mouse Study :

-

Animal Model : Young transgenic mice expressing human APP with the V717F mutation, a model of Aβ pathology.[1]

-

Protocol :

-

-

Beagle Dog PK/PD Study :

-

Animal Model : Beagle dogs were used as a non-transgenic model with normal physiological APP expression.[1]

-

Protocol :

-

Dogs were administered a single oral gavage dose of this compound (5 mg/kg).[1]

-

Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points.

-

Plasma and CSF were analyzed for both this compound concentrations (pharmacokinetics, PK) and Aβ levels (pharmacodynamics, PD).

-

-

Human Clinical Study

A single ascending dose (SAD) study was conducted in healthy volunteers to assess safety, tolerability, PK, and PD.[1]

-

Study Design : A randomized, placebo-controlled study.

-

Participants : Healthy human volunteers.

-

Protocol :

-

Subjects received a single oral dose of this compound (e.g., 30 mg or 90 mg) or placebo in a fasted state.[1][6]

-

For a subset of participants, an indwelling lumbar catheter was placed to enable serial CSF sample collection over 36 hours.[1]

-

Plasma samples were collected over a longer period (up to 120 hours).[1]

-

Samples were analyzed for concentrations of this compound, Aβ1–40, Aβ1–42, sAPPα, and sAPPβ.[1]

-

Conclusion

This compound is a potent and selective BACE1 inhibitor that demonstrated a clear mechanism of action by effectively reducing the production of amyloid-β peptides and other key biomarkers of the amyloidogenic pathway. The compound showed robust, dose-dependent target engagement that translated consistently from in vitro enzymatic assays and cell-based models to in vivo preclinical species and, ultimately, to humans.[1] The human studies were particularly significant, providing the first clinical evidence that an orally administered small molecule could produce profound and sustained reductions in Aβ in the central nervous system.[1][4][8]

Despite these successes in demonstrating pharmacodynamic proof-of-concept, the development of this compound was terminated due to toxicity findings in longer-term preclinical studies.[1] However, these adverse effects were determined to be unrelated to the inhibition of BACE1 itself, leaving BACE1 as a viable therapeutic target.[1] The comprehensive inhibition profile of this compound remains a critical case study for researchers and drug developers, providing invaluable data that has informed the design and progression of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.

References

- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alzheimer's therapy targeting the β-secretase enzyme BACE1: Benefits and potential limitations from the perspective of animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LY2811376: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of LY2811376, a non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Mechanism of Action

This compound is an orally available, non-peptidic inhibitor of BACE1, an aspartic protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4] By inhibiting BACE1, this compound reduces the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4]

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been evaluated in various enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of BACE1 by this compound

| Assay Type | Substrate | IC50 (nM) | Reference |

| Recombinant hBACE1 | Small synthetic peptide | 239 | [2][5][6] |

| Recombinant hBACE1 | Larger chimeric protein | 249 | [2][5][6] |

Table 2: Cellular Activity of this compound in Reducing Aβ Secretion

| Cell Line | Assay Description | EC50 (nM) | Reference |

| APP-overexpressing Human Embryonic Kidney (HEK293) cells | Concentration-dependent decrease in Aβ secretion | ~300 | [1][2][5] |

| Primary neuronal cultures from PDAPP transgenic mice | Concentration-dependent decrease in Aβ secretion | ~100 | [1][5] |

| Human H4 cells expressing APP751 Swedish mutant | Inhibition of Aβ40 or Aβ42 production | 270 | [1] |

| SH-SY5Y cells | Reduction of Aβ1-40 and Aβ1-42 in cell medium | Not specified | [6] |

Table 3: Selectivity Profile of this compound

| Protease | Relationship to BACE1 | Selectivity (fold) | Reference |

| BACE2 | Related aspartyl protease | ~10 | [1][2][5] |

| Cathepsin D | Distantly related aspartyl protease | >50 | [1][2][5] |

| Pepsin | Distantly related aspartyl protease | >50 | [1][2][5] |

| Renin | Distantly related aspartyl protease | >50 | [1][2][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Recombinant BACE1 Inhibition Assay (FRET-Based)

This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against recombinant human BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

FRET peptide substrate containing a fluorescent donor and a quencher moiety

-

This compound

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in Assay Buffer to achieve a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to a working concentration in ice-cold Assay Buffer.

-

Substrate Preparation: Dilute the BACE1 FRET substrate to a working concentration in Assay Buffer. Protect the solution from light.

-

Assay Setup:

-

In a 96-well black microplate, add the diluted this compound or vehicle (DMSO in Assay Buffer for control wells) to the appropriate wells.

-

Add the diluted BACE1 enzyme to all wells except for the negative control (blank) wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the diluted BACE1 FRET substrate to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence per unit of time) for each well from the linear portion of the kinetic curve.

-

Subtract the reaction rate of the negative control from all other wells.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Cellular Aβ Secretion Assay (ELISA-Based)

This protocol outlines a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the effect of this compound on the secretion of Aβ peptides from cells overexpressing human APP.

Materials:

-

HEK293 cells stably transfected with a human APP construct (e.g., APP Swedish mutation)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Aβ ELISA kit (e.g., for Aβ40 or Aβ42)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the APP-overexpressing HEK293 cells into a 96-well cell culture plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Aβ Quantification: Quantify the concentration of Aβ40 and/or Aβ42 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for the Aβ ELISA.

-

Calculate the concentration of Aβ in each sample.

-

Normalize the Aβ levels to the vehicle-treated control wells (representing 0% inhibition).

-

Plot the percent inhibition of Aβ secretion versus the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflows

Caption: Workflow for BACE1 FRET-Based Inhibition Assay.

Caption: Workflow for Cellular Aβ Secretion Assay.

References

The BACE1 Inhibitor LY2811376: A Technical Overview of its Impact on Amyloid-Beta 40 and 42 Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2811376 is a potent, orally bioavailable, non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on Aβ40 and Aβ42 levels, summarizing key preclinical and clinical findings. It includes a detailed examination of the mechanism of action, experimental methodologies, and quantitative data from pivotal studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of Alzheimer's disease drug development.

Introduction: The Rationale for BACE1 Inhibition

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 isoform, in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[1][3][4] BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ).[1][3] Subsequently, γ-secretase cleaves C99 to release Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[1]

Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD.[1][5][6][7] Inhibition of BACE1 is expected to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream neurotoxic events. This compound was one of the first orally available, non-peptidic BACE1 inhibitors to be evaluated in clinical trials.[8]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the BACE1 enzyme. By binding to the active site of BACE1, it prevents the enzyme from cleaving its natural substrate, APP. This inhibition leads to a reduction in the production of sAPPβ and C99, the direct downstream products of BACE1 activity.[1] Consequently, the substrate pool for γ-secretase is diminished, resulting in a dose-dependent decrease in the levels of both Aβ40 and Aβ42.

Quantitative Effects of this compound on Aβ Levels

Clinical and preclinical studies have demonstrated that this compound robustly reduces Aβ40 and Aβ42 levels in a dose-dependent manner in both plasma and cerebrospinal fluid (CSF).

Preclinical Data in PDAPP Mice

Studies in the PDAPP transgenic mouse model of Alzheimer's disease showed that oral administration of this compound led to significant reductions in brain Aβ levels.

| Dose (mg/kg, p.o.) | Brain Aβ Reduction (%) | sAPPβ Reduction (%) | C99 Reduction (%) |

| 10 | Significant | Significant | Significant |

| 30 | Significant | Significant | Significant |

| 100 | Significant | Significant | Significant |

| Data from a study in PDAPP mice, with measurements taken 3 hours post-dose.[1] |

Clinical Data in Healthy Human Volunteers

A Phase I clinical trial (NCT00838084) in healthy human volunteers demonstrated a significant, dose-dependent reduction of Aβ40 and Aβ42 in both plasma and CSF following a single oral dose of this compound.[8]

Plasma Aβ Levels:

| Dose (mg) | Mean Reduction in Plasma Aβ1-40 over 24h (%) | Nadir Reduction in Plasma Aβ1-40 (%) |

| 90 | 64 | 80 |

| Data from a single ascending dose study in healthy volunteers.[1] |

Cerebrospinal Fluid (CSF) Aβ Levels:

| Dose (mg) | Maximum Mean Reduction in CSF Aβ1-40 from Baseline (%) | Maximum Mean Reduction in CSF Aβ1-42 from Baseline (%) | Average Reduction in CSF Aβ1-40 over 24h vs. Placebo (%) |

| 30 | ~20 ± 17 | Similar to Aβ1-40 | Not reported |

| 90 | 54 ± 17 | 58.1 | ~56 |

| Data from a single dose CSF sampling study in healthy volunteers.[1] |

Experimental Protocols

Preclinical Studies in PDAPP Mice

-

Animal Model: Young APPV717F transgenic mice (PDAPP mice) were utilized.[1]

-

Drug Administration: this compound was administered via oral gavage.[1]

-

Tissue Collection: Brain tissue (cortical extracts) was collected 3 hours after dosing.[1]

-

Biomarker Analysis: Levels of Aβ, sAPPβ, and C99 were determined from the cortical extracts. The specific analytical methods were not detailed in the primary publication but likely involved immunoassays such as ELISA or Western blotting.[1]

Clinical Studies in Healthy Volunteers

-

Study Design: A randomized, placebo-controlled, single ascending dose study was conducted.[9]

-

Participants: Healthy human volunteers were enrolled.[9]

-

Drug Administration: Single oral doses of this compound or placebo were administered.[9]

-

Sample Collection:

-

Plasma: Blood samples were collected at various time points.

-

CSF: Lumbar CSF was collected over a 36-hour period via an indwelling catheter.[1]

-

-

Biomarker Analysis:

-

ELISA: Aβ40 and Aβ42 levels in plasma and CSF were quantified using validated sandwich ELISA methods. Specific kits used were from Meso Scale Discovery.

-

Mass Spectrometry: In some analyses, hybrid immunoaffinity-mass spectrometry (HI-MS) was used to monitor a variety of Aβ peptides.[9]

-

Logical Relationship of this compound Action

The administration of this compound initiates a clear and logical cascade of events, starting from target engagement to the desired pharmacodynamic effect of Aβ reduction.

Conclusion and Future Directions

This compound demonstrated robust and dose-dependent reductions in both Aβ40 and Aβ42 in preclinical models and, importantly, translated these findings to humans. The significant lowering of Aβ levels in the CSF provided clear evidence of target engagement in the central nervous system. Despite these promising pharmacodynamic effects, the clinical development of this compound was discontinued due to off-target toxicity observed in longer-term preclinical studies.[1] However, these adverse effects were determined to be unrelated to BACE1 inhibition itself.[1]

The experience with this compound provided critical validation for BACE1 as a druggable target for lowering Aβ levels in humans. The data generated from these studies have been invaluable in guiding the development of subsequent, more selective BACE1 inhibitors with improved safety profiles. Future research in this area continues to focus on achieving a therapeutic window that maximizes Aβ reduction while minimizing any potential mechanism-based or off-target side effects.

References

- 1. BACE1 overexpression regulates amyloid precursor protein cleavage and interaction with the ShcA adapter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-Based Candidate Reference Measurement Procedure for Quantification of Amyloid-[Beta] in Cerebrospinal Fluid - ProQuest [proquest.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 8. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

LY2811376: A Technical Examination of a BACE1 Inhibitor and its Implications for the Amyloid Cascade Hypothesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the development, mechanism of action, and preclinical and clinical findings of LY2811376, a potent, orally available, non-peptidic β-secretase (BACE1) inhibitor. The document will delve into its role in the context of the amyloid cascade hypothesis of Alzheimer's disease, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction: The Amyloid Cascade Hypothesis and the Rationale for BACE1 Inhibition

The amyloid cascade hypothesis has been a central theory in Alzheimer's disease (AD) research for decades. It posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event initiating a cascade of pathological events, including the formation of senile plaques, neurofibrillary tangles, synaptic dysfunction, and ultimately, neuronal cell death and cognitive decline[1][2]. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase[2][3].

BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99)[3][4]. Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, with Aβ40 and Aβ42 being the most common isoforms[5]. The non-amyloidogenic pathway, in contrast, involves the cleavage of APP by α-secretase within the Aβ domain, precluding the formation of Aβ[1].

Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD[6][7]. The rationale is that inhibiting BACE1 will reduce the production of Aβ, thereby preventing its aggregation and downstream neurotoxic effects. This compound emerged as a promising small molecule BACE1 inhibitor developed to test this hypothesis.

This compound: A Potent BACE1 Inhibitor

This compound, with the chemical name (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[8][9]thiazin-2-ylamine, was one of the first orally bioavailable, non-peptidic BACE1 inhibitors to advance to human clinical trials[4]. Its development marked a significant step in assessing the viability of BACE1 inhibition as a therapeutic strategy for AD.

In Vitro Profile

This compound demonstrated potent and selective inhibition of BACE1 in various in vitro assays. The following tables summarize its key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Substrate/Cell Line | Value | Reference(s) |

| IC50 | Recombinant human BACE1 (synthetic peptide substrate) | 239 nM | [4] |

| Recombinant human BACE1 (chimeric protein substrate) | 249 nM | [4] | |

| EC50 | APP-overexpressing HEK293 cells (Aβ secretion) | ~300 nM | [4][8] |

| Primary neuronal cultures from PDAPP transgenic mice (Aβ secretion) | ~100 nM | [4][8] |

Table 2: Selectivity Profile of this compound

| Enzyme | Selectivity vs. BACE1 | Reference(s) |

| BACE2 | ~10-fold | [4][8] |

| Cathepsin D | >50-fold | [4][8] |

| Pepsin | >50-fold | [4][8] |

| Renin | >50-fold | [4][8] |

Preclinical In Vivo Studies

The efficacy of this compound was evaluated in preclinical animal models, primarily in transgenic mice expressing human APP with mutations associated with familial AD.

Table 3: In Vivo Pharmacodynamic Effects of this compound in APP V717F Transgenic Mice

| Dose (oral gavage) | Analyte | Tissue | % Reduction (vs. vehicle) | Time Point | Reference(s) |

| 10 mg/kg | Aβ, sAPPβ, C99 | Brain | Dose-dependent | 3 hours | [4] |

| 30 mg/kg | Aβ, sAPPβ, C99 | Brain | Dose-dependent | 3 hours | [4] |

| 100 mg/kg | Aβ, sAPPβ, C99 | Brain | Dose-dependent | 3 hours | [4] |

Clinical Studies in Humans

This compound was advanced to a Phase 1 clinical trial (NCT00838084) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy human volunteers.

Table 4: Pharmacodynamic Effects of a Single Oral Dose of this compound in Healthy Volunteers

| Dose | Analyte | Fluid | Maximum Mean Reduction (vs. placebo) | Time to Nadir/Peak | Reference(s) |

| 30 mg | CSF Aβ1-40 | CSF | ~20% | 12-14 hours | [4] |

| 90 mg | CSF Aβ1-40 | CSF | ~54% | 12-14 hours | [4] |

| 90 mg | CSF Aβ1-42 | CSF | Similar to Aβ1-40 | 12-14 hours | [4] |

| 90 mg | Plasma Aβ1-40 | Plasma | ~80% | ~7 hours | [4] |

| 90 mg | CSF sAPPβ | CSF | 42% | 20 hours | [4] |

| 90 mg | CSF sAPPα | CSF | 76% increase | - | [4] |

These results provided the first clinical evidence that a small molecule BACE1 inhibitor could robustly and dose-dependently reduce Aβ levels in the central nervous system of humans, offering critical support for the amyloid hypothesis[4]. The reduction in CSF sAPPβ directly demonstrated target engagement in the brain, while the increase in sAPPα suggested a shift towards the non-amyloidogenic pathway as a result of BACE1 inhibition[4].

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro BACE1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.

-

Methodology:

-

Recombinant human BACE1 enzyme is incubated with a synthetic peptide substrate or a larger chimeric protein substrate.

-

This compound is added at varying concentrations.

-

The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature and pH.

-

The cleavage of the substrate is measured using a sensitive detection method, such as fluorescence resonance energy transfer (FRET).

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Aβ Secretion Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of Aβ secretion in a cellular context.

-

Methodology:

-

Human Embryonic Kidney (HEK293) cells overexpressing human APP or primary cortical neurons from PDAPP transgenic mouse embryos are cultured.

-

The cells are treated with varying concentrations of this compound.

-

After an incubation period, the cell culture medium is collected.

-

The levels of secreted Aβ40 and Aβ42 in the medium are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value is determined from the dose-response curve.

-

In Vivo Studies in APP V717F Transgenic Mice

-

Objective: To assess the in vivo efficacy of this compound in reducing brain levels of Aβ and other APP metabolites.

-

Methodology:

-

Young (2-3 months old) female APP V717F transgenic mice are used.

-

Mice are administered a single oral dose of this compound (e.g., 10, 30, or 100 mg/kg) or vehicle via gavage.

-

At a specified time point post-dosing (e.g., 3 hours), the animals are euthanized.

-

Brains are harvested, and cortical tissue is extracted.

-

The levels of Aβ, sAPPβ, and C99 in the brain extracts are measured by ELISA or Western blotting.

-

Human Cerebrospinal Fluid (CSF) Analysis

-

Objective: To measure the effect of this compound on Aβ and sAPP levels in the CSF of healthy human volunteers.

-

Methodology:

-

Healthy volunteers are enrolled in a randomized, placebo-controlled, single-ascending-dose study.

-

An indwelling lumbar catheter is placed for serial CSF collection.

-

A single oral dose of this compound (e.g., 30 or 90 mg) or placebo is administered.

-

CSF samples are collected at baseline and at multiple time points post-dose (e.g., over 36 hours).

-

The concentrations of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ in the CSF are quantified using validated ELISAs.

-

Visualizing the Molecular Pathways and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental workflows discussed.

The Amyloid Cascade and BACE1 Inhibition

Caption: The amyloidogenic and non-amyloidogenic pathways of APP processing and the inhibitory action of this compound on BACE1.

Experimental Workflow for In Vivo Mouse Studies

Caption: A simplified workflow for the preclinical evaluation of this compound in a transgenic mouse model of Alzheimer's disease.

Clinical Trial Protocol for CSF Analysis

Caption: An overview of the clinical trial protocol for assessing the pharmacodynamic effects of this compound on CSF biomarkers.

Discontinuation and Lessons Learned

Despite the promising preclinical and early clinical results, the development of this compound was discontinued due to toxicology findings in longer-term preclinical studies[4]. Specifically, retinal pathology was observed in rats at doses of 30 mg/kg and higher[9]. Importantly, these adverse effects were found to be unrelated to BACE1 inhibition, as they were also observed in BACE1 knockout mice treated with this compound[4]. This suggested an off-target toxicity of the compound itself.

Although this compound did not proceed to later-stage clinical trials, its development provided invaluable insights for the field of Alzheimer's drug discovery:

-

Proof of Concept: It was the first orally available small molecule to demonstrate significant, dose-dependent reduction of Aβ in the human central nervous system, providing crucial validation for the BACE1 therapeutic target and the amyloid hypothesis[4][9].

-

Biomarker Development: The study established sAPPβ and sAPPα as valuable pharmacodynamic biomarkers for assessing BACE1 target engagement in the brain.

-

Challenges in BACE1 Inhibitor Development: The off-target toxicity highlighted the challenges of developing safe and effective BACE1 inhibitors and underscored the importance of thorough preclinical toxicology studies.

Conclusion

This compound represents a pivotal chapter in the pursuit of a disease-modifying therapy for Alzheimer's disease based on the amyloid cascade hypothesis. While its journey was cut short due to off-target toxicity, the data generated from its preclinical and clinical evaluation provided a critical proof of concept for BACE1 inhibition and established a framework for the development of subsequent BACE1 inhibitors. The lessons learned from this compound continue to inform the design and development of safer and more effective therapeutic strategies targeting the amyloid pathway. This technical guide has provided a comprehensive overview of the key data, experimental protocols, and conceptual frameworks surrounding this compound, serving as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases.

References

- 1. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Synaptic Amyloid-β Generation through BACE1 Retrograde Transport in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebrospinal Fluid Levels of sAPPα and sAPPβ in Lewy Body and Alzheimer's Disease: Clinical and Neurochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. biofinder.se [biofinder.se]

- 6. Conformational dynamics of cathepsin D and binding to a small-molecule BACE1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of soluble amyloid-β precursor protein assays as diagnostic CSF biomarkers for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on LY2811376: A BACE1 Inhibitor for Alzheimer's Disease

Introduction: LY2811376 is an orally available, non-peptidic inhibitor of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptide.[1] According to the amyloid cascade hypothesis, the accumulation of Aβ in the brain is a primary event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 has therefore been a key therapeutic target for disease-modifying drugs.[3] this compound was developed to test this hypothesis by reducing Aβ production.[1] Although its clinical development was halted due to off-target toxicity, the preclinical data provided a crucial proof-of-concept for BACE1 inhibition, demonstrating a robust reduction of Aβ in both animal models and humans.[1][4] This guide provides a detailed overview of the preclinical data, experimental protocols, and relevant biological pathways associated with this compound.

Quantitative Data Presentation

The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Substrate/Cell Line | Value | Reference |

| IC₅₀ | hBACE1 (Synthetic Peptide Substrate) | 239 nM | [1][5] |

| IC₅₀ | hBACE1 (Chimeric Protein Substrate) | 249 nM | [1][5] |

| EC₅₀ | HEK293 cells overexpressing APP | ~300 nM | [1][6] |

| EC₅₀ | PDAPP Transgenic Mouse Primary Neurons | ~100 nM | [1][6] |

| Selectivity | BACE1 vs. BACE2 | ~10-fold | [1][6] |

| Selectivity | BACE1 vs. Cathepsin D | >50-fold | [1][6] |

| Selectivity | BACE1 vs. Pepsin | >50-fold | [1][6] |

| Selectivity | BACE1 vs. Renin | >50-fold | [1][6] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in PDAPP Mice (3 hours post-dose)

| Oral Dose | Average Systemic Exposure | Brain Aβ Reduction | Brain sAPPβ Reduction | Brain C99 Reduction | Reference |

| 10 mg/kg | 667 ng/mL | Dose-dependent, significant | Dose-dependent, significant | Dose-dependent, significant | [1] |

| 30 mg/kg | 1830 ng/mL | Dose-dependent, significant | Dose-dependent, significant | Dose-dependent, significant | [1] |

| 100 mg/kg | 7200 ng/mL | Dose-dependent, significant | Dose-dependent, significant | Dose-dependent, significant | [1] |

Note: Specific percentage reductions at each dose were presented graphically in the source material; all doses produced statistically significant (p < 0.01) reductions compared to vehicle control.[1]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Beagle Dogs

| Oral Dose | Time Point | CSF Aβ₁₋ₓ Reduction | Reference |

| 5 mg/kg | 3 hours | 43% | [1] |

| 5 mg/kg | 9 hours | ~70% | [1] |

Experimental Protocols

Detailed methodologies were crucial for assessing the preclinical profile of this compound.

1. Recombinant Enzyme Assays: The inhibitory potency of this compound against human BACE1 (hBACE1) was determined using recombinant enzyme assays.[1] Two different substrates were used: a small synthetic peptide and a larger chimeric protein (MBP–C125).[1] The assays measured the concentration-dependent inhibition of hBACE1 activity by this compound to determine the IC₅₀ value.[1] Selectivity was assessed by comparing its inhibitory activity against related aspartyl proteases like BACE2, cathepsin D, pepsin, and renin.[1]

2. Cell-Based Assays: Two primary cell-based models were used to measure the compound's efficacy in a cellular context.

-

HEK293-APP Cells: A human embryonic kidney (HEK) cell line overexpressing the amyloid precursor protein (APP) was treated with varying concentrations of this compound.[1][6] The concentration of secreted Aβ in the cell media was measured to determine the half-maximal effective concentration (EC₅₀).[1]

-

PDAPP Primary Neuronal Cultures: Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mice.[1] These mice overexpress a human APP gene with the V717F mutation.[1] The cultured neurons were treated with this compound, and the subsequent decrease in secreted Aβ was quantified to establish the EC₅₀ in a more disease-relevant neuronal model.[1][6]

3. In Vivo Animal Studies:

-

PDAPP Mouse Model: Young APPV717F transgenic mice were administered this compound via oral gavage at doses of 10, 30, and 100 mg/kg.[1] Three hours after dosing, brain levels of key pharmacodynamic markers were assessed.[1] Cortical extracts were analyzed to measure the levels of Aβ, soluble APPβ (sAPPβ), and the C-terminal fragment C99, all of which are direct products of BACE1 cleavage of APP.[1] This allowed for the evaluation of target engagement in the central nervous system.

-

Beagle Dog Model: To assess the compound's effects on cerebrospinal fluid (CSF) biomarkers, beagle dogs were treated with a 5 mg/kg oral dose of this compound.[1] CSF and plasma samples were collected at various time points post-administration.[1] The levels of different Aβ isoforms (Aβ₁₋ₓ, Aβ₁₋₄₀, Aβ₁₋₄₂) in the CSF were measured to confirm central target engagement and to understand the pharmacodynamic time course.[1]

Visualizations: Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathway

Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing pathways and the inhibitory action of this compound.

Logical Relationship of BACE1 Inhibition

Caption: Logical flow from drug administration to the downstream biomarker changes resulting from BACE1 inhibition.

In Vivo Experimental Workflow

Caption: A typical workflow for an in vivo preclinical study of this compound.

References

- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

The Rise and Fall of LY2811376: A BACE1 Inhibitor's Journey in Alzheimer's Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY2811376, a non-peptidic, orally available inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), emerged from Eli Lilly's drug discovery program as a promising therapeutic candidate for Alzheimer's disease. Based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is a primary pathological driver of the disease, this compound was designed to reduce the production of Aβ by inhibiting the initial enzymatic cleavage of the amyloid precursor protein (APP). Preclinical studies demonstrated potent BACE1 inhibition and significant reductions in Aβ levels in various models. The compound successfully translated these effects to humans in a Phase I clinical trial, showing robust and sustained lowering of Aβ in cerebrospinal fluid (CSF). However, the development of this compound was ultimately halted due to off-target retinal toxicity observed in chronic toxicology studies in rats. This whitepaper provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights into the challenges of BACE1 inhibitor development and Alzheimer's disease therapeutics.

Introduction: The Rationale for BACE1 Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1] The "amyloid cascade hypothesis" has been a dominant theory in AD research for decades, suggesting that the production and aggregation of amyloid-beta (Aβ) peptides in the brain are central to the disease's pathogenesis.[2] Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two enzymes: the β-secretase (BACE1) and the γ-secretase complex.[3] BACE1 initiates this process, making it a prime therapeutic target to decrease cerebral Aβ concentrations and potentially slow disease progression.[2][3] The development of small-molecule BACE1 inhibitors that can penetrate the blood-brain barrier has been a major focus of pharmaceutical research.[4]

Discovery and Preclinical Profile of this compound

This compound, with the chemical structure (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was identified by Eli Lilly through a fragment-based screening approach.[5][6] It is a non-peptidic, orally bioavailable small molecule designed for potent and selective inhibition of BACE1.[5][7]

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of human BACE1 (hBACE1) in enzymatic assays.[8] The compound also exhibited selectivity for BACE1 over the homologous aspartyl protease BACE2 and other proteases like cathepsin D, pepsin, and renin.[5][9]

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Substrate/Enzyme | Value | Reference |

| IC₅₀ | hBACE1 (synthetic peptide) | 239 nM | [8] |

| hBACE1 (chimeric protein) | 249 nM | [8] | |

| Selectivity | BACE2 | ~10-fold vs BACE1 | [5][9] |

| Cathepsin D | >50-fold vs BACE1 | [9] | |

| Pepsin | >50-fold vs BACE1 | [9] | |

| Renin | >50-fold vs BACE1 | [9] |

Cellular Activity

In cellular assays, this compound effectively reduced the secretion of Aβ peptides in a concentration-dependent manner.[9]

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | Value | Reference |

| APP-overexpressing HEK293 cells | EC₅₀ (Aβ secretion) | ~300 nM | [9] |

| Primary neuronal cultures (PDAPP transgenic mouse) | EC₅₀ (Aβ secretion) | ~100 nM | [9] |

| SH-SY5Y neuroblastoma cells | Effect | Reduced Aβ1-40 and Aβ1-42, increased Aβ5-40 | [10][11] |

In Vivo Preclinical Pharmacology

The efficacy of this compound was evaluated in multiple animal models, demonstrating significant reductions in brain and CSF Aβ levels following oral administration.[5][9]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Dose (Oral Gavage) | Key Findings | Reference |

| APPV717F Transgenic Mice | 10, 30, 100 mg/kg | Dose-dependent reduction in brain Aβ, sAPPβ, and C99. | [5][9] |

| Beagle Dogs | 5 mg/kg | ~70% reduction in CSF Aβ1-x at 9 hours; maximal 85% reduction in plasma Aβ1-x between 4-12 hours. | [5] |

Clinical Development: Phase I Studies

This compound was the first small-molecule BACE1 inhibitor developed by Eli Lilly to advance into clinical trials.[1][12] A Phase I translational study (NCT00838084) was conducted in healthy volunteers to assess its safety, pharmacokinetics, and pharmacodynamics.[1][12]

Pharmacokinetics and Safety in Humans

In a single ascending dose study, this compound was found to be safe and well-tolerated in healthy volunteers at doses ranging from 5 to 90 mg.[5]

Pharmacodynamic Effects in Humans

Oral administration of this compound resulted in significant, dose-dependent, and sustained reductions of Aβ concentrations in both plasma and CSF.[5]

Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Volunteers

| Analyte | Dose | Maximum Mean Reduction from Baseline | Time to Nadir/Peak | Reference |

| Plasma Aβ₁₋₄₀ | 90 mg | ~80% | ~7 hours | [5] |

| CSF Aβ₁₋₄₀ | 90 mg | ~58% | ~18 hours | [5] |

| CSF Aβ₁₋₄₂ | 90 mg | ~58.1% | Not specified | [5] |

| CSF sAPPβ | 90 mg | 42% | ~20 hours | [5] |

| CSF sAPPα | 90 mg | 76% increase | Continued to increase at 36 hours | [5] |

| CSF Aβ₅₋₄₀ | 90 mg | Dose-dependent increase | ~18 hours | [10] |

These results provided the first clinical evidence that a small-molecule BACE1 inhibitor could robustly engage its target in the central nervous system and modulate the biomarkers associated with the amyloid pathway.[5][7] The increase in sAPPα suggested a compensatory shift towards the non-amyloidogenic processing of APP.[5] Furthermore, the elevation of Aβ₅₋₄₀ indicated an alternative APP cleavage pathway that becomes more prominent upon BACE1 inhibition.[10]

Discontinuation of Development

Despite the promising Phase I results, the clinical development of this compound was terminated.[4][5] The decision was based on findings from long-term toxicology studies in rats, which revealed retinal pathology.[1][7] Importantly, subsequent investigations showed that these adverse effects were not related to the inhibition of BACE1, as similar retinal changes were observed in BACE1 knockout mice treated with this compound.[5] This indicated an off-target toxicity of the molecule itself.[6][7]

Experimental Protocols

BACE1 Inhibition Assay (Fluorogenic Resonance Energy Transfer - FRET)

This in vitro assay measures the enzymatic activity of BACE1 and the inhibitory potential of compounds like this compound.

-

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[13][14]

-

Procedure:

-

Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an assay buffer in a 96-well plate.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The plate is incubated at room temperature, protected from light.

-

Fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[14]

-

The rate of increase in fluorescence is calculated to determine BACE1 activity.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Measurement of Amyloid-Beta (Aβ) Levels (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify Aβ levels in biological fluids like cell culture media, plasma, and CSF.[15]

-

Principle: A capture antibody specific for one end of the Aβ peptide (e.g., the C-terminus of Aβ₄₀ or Aβ₄₂) is coated onto the wells of a microplate. The sample is added, and the Aβ peptides are captured. A second, detection antibody, specific for the other end of the peptide (e.g., the N-terminus) and conjugated to an enzyme (like horseradish peroxidase), is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of Aβ in the sample.[15]

-

Procedure:

-

A 96-well microplate is coated with a capture antibody specific for the C-terminus of Aβ₄₀ or Aβ₄₂.

-

The plate is washed and blocked to prevent non-specific binding.

-

Standards and samples (e.g., CSF, plasma) are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the N-terminus of Aβ is added.

-

Following another incubation and wash step, streptavidin-horseradish peroxidase conjugate is added.

-

After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark.

-

The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) on a microplate reader.

-

A standard curve is generated to calculate the concentration of Aβ in the samples.

-

Visualizations

Signaling Pathway: Amyloidogenic Processing of APP

Caption: The amyloidogenic and non-amyloidogenic processing pathways of APP.

Experimental Workflow: In Vivo Aβ Reduction Study

Caption: Workflow for assessing in vivo efficacy of this compound in reducing Aβ levels.

Logical Relationship: Development and Discontinuation of this compound

Caption: The logical progression leading to the discontinuation of this compound development.

Conclusion and Future Perspectives

The story of this compound is a salient case study in the development of BACE1 inhibitors for Alzheimer's disease. The compound successfully demonstrated the feasibility of developing a potent, brain-penetrant, and orally bioavailable small molecule that could robustly lower central Aβ levels in humans, providing critical validation for BACE1 as a tractable drug target.[5][7] However, its discontinuation due to off-target toxicity underscores the significant challenges in drug development, particularly the need for extensive safety and toxicology profiling.[1][16]

While this compound itself did not proceed, the lessons learned from its development paved the way for next-generation BACE1 inhibitors with improved safety profiles.[7] The ultimate failure of several subsequent BACE1 inhibitors in later-phase clinical trials due to lack of efficacy or worsening of cognition has led to a broader re-evaluation of the amyloid hypothesis and the optimal timing for therapeutic intervention.[1][4] Nevertheless, the data generated from the this compound program remain a valuable resource for understanding the translation of BACE1 inhibition from preclinical models to humans and the complexities of targeting the amyloid pathway in Alzheimer's disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug Discovery To Drug Development Of Bace1 Inhibitor As Anti-Alzheimers's: A Review. | Semantic Scholar [semanticscholar.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Reliable Measurements of the β-Amyloid Pool in Blood Could Help in the Early Diagnosis of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Amyloid in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of LY2811376: A Technical Guide to its Core Efficacy in Reducing sAPPβ

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2811376 is a potent, orally available, non-peptidic inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3][4] Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][5] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, with a specific focus on its robust ability to reduce levels of soluble amyloid precursor protein β (sAPPβ), a direct biomarker of BACE1 activity in the central nervous system (CNS).[1] Data presented herein is collated from seminal preclinical and Phase I clinical studies, offering a comprehensive overview for researchers in the field. Although the clinical development of this compound was discontinued due to off-target toxicology findings, the data generated from its investigation remain a valuable benchmark for the development of BACE1 inhibitors.[1][6]

Mechanism of Action: BACE1 Inhibition

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of BACE1.[2][3] BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-secretase site, leading to the generation of sAPPβ and a membrane-bound C-terminal fragment (C99).[5][7] Subsequent cleavage of C99 by γ-secretase results in the production of Aβ peptides.[5][7] By blocking BACE1, this compound effectively reduces the formation of both sAPPβ and downstream Aβ peptides.[1] Furthermore, this inhibition shunts APP metabolism towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase, resulting in an increase in soluble amyloid precursor protein α (sAPPα).[1][8]

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways and the inhibitory action of this compound on BACE1.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound, demonstrating its dose-dependent effects on key biomarkers.

Table 1: In Vitro and Preclinical In Vivo Efficacy of this compound

| Parameter | System/Model | Value | Reference |

| BACE1 IC₅₀ | Recombinant Human BACE1 | 239 - 249 nM | [2][3][4] |

| Aβ Secretion EC₅₀ | APP-overexpressing HEK293 cells | ~300 nM | [1][2] |

| Aβ Secretion EC₅₀ | Primary neuronal cultures (PDAPP transgenic mouse) | ~100 nM | [1][2] |

| Plasma Aβ₁₋ₓ Reduction | Beagle Dogs (5 mg/kg, oral) | Maximal 85% reduction (4-12h post-dose) | [1] |

| CSF Aβ₁₋ₓ Reduction | Beagle Dogs (5 mg/kg, oral) | 43% reduction at 3h, ~70% reduction at 9h | [1] |

Table 2: Phase I Clinical Trial Pharmacodynamic Effects of Single-Dose this compound in Healthy Volunteers

| Biomarker | Dose | Maximum Mean Reduction/Increase | Time to Max Effect (post-dose) | Reference |

| CSF sAPPβ | 30 mg | Significant Reduction (exact % not specified) | - | [1] |

| 90 mg | 42% Reduction | 20 hours | [1] | |

| CSF sAPPα | 30 mg | Significant Increase (exact % not specified) | - | [1] |

| 90 mg | 76% Increase | Continued to increase over 36h | [1] | |

| CSF Aβ₁₋₄₀ | 30 mg | ~20% Reduction | 12-14 hours | [1] |

| 90 mg | 58.0% Reduction (observed mean nadir) | 12-14 hours | [1] | |

| CSF Aβ₁₋₄₂ | 30 mg | Significant Reduction (exact % not specified) | - | [1] |

| 90 mg | 58.1% Reduction (observed mean nadir) | - | [1] | |

| Plasma Aβ₁₋₄₀ | 90 mg | 80% Reduction (observed mean nadir) | ~7 hours | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Measurement of sAPPβ in CSF and Brain Homogenates

A manual sandwich enzyme-linked immunosorbent assay (ELISA) was employed for the quantification of sAPPβ.[1]

-

Capture Antibody: Anti-APP antibody (8E5) was used to coat the microplate wells and capture the sAPPβ analyte.

-

Detection Antibody: A neo-epitope-specific rabbit polyclonal antibody (GN2114) that specifically binds to the C-terminus of sAPPβ generated by BACE1 cleavage was used for detection.

-

Secondary Antibody: An anti-rabbit horseradish peroxidase (HRP) conjugate was used for colorimetric detection.

-

Quantification: Sample concentrations were determined in triplicate by interpolating from a four-parameter logistic fit of a standard reference curve.

Measurement of Aβ Peptides in CSF and Plasma

Multiple analytical methods were utilized to measure various Aβ isoforms.

-

ELISA: Standard sandwich ELISAs were used for the quantification of Aβ₁₋₄₀ and Aβ₁₋₄₂ in both plasma and CSF.[1]

-

Hybrid Immunoaffinity-Mass Spectrometry (HI-MS): This technique was used for a more detailed profiling of Aβ peptides in human CSF, including Aβ1-34 and Aβ5-40, providing insights into alternative APP processing pathways affected by BACE1 inhibition.[8]

-

Immunoprecipitation-Mass Spectrometry (IP-MS): This method was used in preclinical studies (e.g., in dogs) to analyze a broader range of Aβ isoforms in the CSF.[9]

Figure 2: Generalized experimental workflow for the Phase I clinical study of this compound.

Logical Relationships in Pharmacodynamics

The administration of this compound initiates a clear cascade of measurable pharmacodynamic events, demonstrating a direct link between target engagement and downstream biomarker modulation.

Figure 3: Logical flow from this compound administration to measurable biomarker changes.

Conclusion

The pharmacodynamic profile of this compound unequivocally demonstrates that potent and selective BACE1 inhibition leads to a robust, dose-dependent reduction of sAPPβ and Aβ peptides in the human central nervous system.[1] The data from the this compound program established sAPPβ as a sensitive and direct indicator of BACE1 engagement in the brain. While this compound itself did not proceed to later-stage clinical trials, the comprehensive dataset it generated has been instrumental in guiding the ongoing development of safer and more effective BACE1 inhibitors for the potential treatment of Alzheimer's disease. The methodologies and biomarker responses detailed in this guide serve as a critical reference for the continued pursuit of disease-modifying therapies targeting the amyloid pathway.

References

- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BACE1 Inhibition Induces a Specific Cerebrospinal Fluid β-Amyloid Pattern That Identifies Drug Effects in the Central Nervous System | PLOS One [journals.plos.org]

An In-depth Technical Guide to LY2811376: A BACE1 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental evaluation of LY2811376, a potent, orally available, non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company, this compound was a promising therapeutic candidate for Alzheimer's disease before its clinical development was halted due to toxicology findings. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine, is a synthetic organic small molecule. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine |

| CAS Number | 1194044-20-6[1] |

| Molecular Formula | C₁₅H₁₄F₂N₄S[1] |

| SMILES | FC(C=C(F)C([C@]1(C)CCSC(N)=N1)=C2)=C2C3=CN=CN=C3[1] |

| InChI Key | MJQMRGWYPNIERM-HNNXBMFYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 320.4 g/mol [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 89.46 Ų |

| XLogP3 | 2.37 |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are believed to be central to the pathophysiology of Alzheimer's disease.

BACE1 Inhibition and Selectivity

This compound demonstrates concentration-dependent inhibition of human BACE1 (hBACE1).[2] It exhibits selectivity for BACE1 over the related aspartyl protease BACE2 and other proteases like cathepsin D, pepsin, and renin.[3][4]

Table 3: In Vitro Potency and Selectivity of this compound

| Parameter | Substrate/Enzyme | Value |

| IC₅₀ | hBACE1 (synthetic peptide) | 239 nM[3][5] |

| IC₅₀ | hBACE1 (chimeric protein) | 249 nM[3][5] |

| EC₅₀ (Aβ secretion) | APP-overexpressing HEK293 cells | ~300 nM[3] |

| EC₅₀ (Aβ secretion) | Primary neuronal cultures (PDAPP transgenic mouse) | ~100 nM[3] |

| Selectivity | BACE1 vs BACE2 | ~10-fold[3][4] |

| Selectivity | BACE1 vs Cathepsin D, Pepsin, Renin | >50-fold[3][4] |

Signaling Pathway of BACE1 Inhibition

The mechanism of action of this compound involves the direct inhibition of BACE1, which alters the proteolytic processing of APP. The following diagram illustrates the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.

In Vivo and In Vitro Efficacy

This compound has demonstrated robust, dose-dependent reductions in Aβ levels in both cell-based assays and animal models.

Cell-Based Assays

In human embryonic kidney (HEK293) cells overexpressing APP, this compound treatment led to a concentration-dependent decrease in Aβ secretion.[3] Similar effects were observed in primary neuronal cultures from PDAPP transgenic mice, a model of Alzheimer's disease.[3]

Animal Models

Oral administration of this compound to APPV717F transgenic mice resulted in significant, dose-dependent reductions in brain levels of Aβ, as well as the direct BACE1 cleavage products, soluble APPβ (sAPPβ) and the C-terminal fragment C99.[3] In beagle dogs, a single oral dose of this compound led to a substantial and sustained reduction of Aβ in both plasma and cerebrospinal fluid (CSF).[2]

Table 4: In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Dose | Route | Effect |

| APPV717F Transgenic Mice | 10, 30, 100 mg/kg | Oral | Dose-dependent reduction in brain Aβ, sAPPβ, and C99[3] |

| Beagle Dogs | 5 mg/kg | Oral | Maximal 85% reduction in plasma Aβ₁₋ₓ; significant reduction in CSF Aβ₁₋ₓ[2] |

| Healthy Human Volunteers | 30 mg | Oral | ~20% mean reduction in CSF Aβ₁₋₄₀ and Aβ₁₋₄₂[2] |

| Healthy Human Volunteers | 90 mg | Oral | ~54% mean reduction in CSF Aβ₁₋₄₀ and Aβ₁₋₄₂; ~42% reduction in CSF sAPPβ[2] |

Pharmacokinetics

Pharmacokinetic studies in beagle dogs and humans revealed that this compound is orally bioavailable and penetrates the central nervous system.

Table 5: Pharmacokinetic Parameters of this compound

| Species | Dose | Parameter | Value |

| Beagle Dog | 5 mg/kg oral | Tₘₐₓ (plasma) | ~1 hour[2] |

| Cₘₐₓ (plasma) | 1915 ng/mL[2] | ||

| AUC (plasma) | 12,300 ng·h/mL[2] | ||

| t₁/₂ (plasma) | 6.8 hours[2] | ||

| Healthy Human | 90 mg oral | Tₘₐₓ (plasma) | 2 hours[2] |

| Cₘₐₓ (plasma) | 242 ng/mL[2] | ||

| AUC₀-∞ (plasma) | 4560 ng·h/mL[2] | ||

| t₁/₂ (plasma) | ~40 hours[2] | ||

| Tₘₐₓ (CSF) | ~5 hours[2] | ||

| CSF/Plasma AUC Ratio | ~0.33[2] |

Toxicology and Discontinuation of Development

The clinical development of this compound was halted due to toxicology findings in preclinical studies. Long-term administration in rats was associated with retinal pathology.

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.

References

Methodological & Application

Application Notes: In Vitro Profiling of the BACE1 Inhibitor LY2811376

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the in vitro characterization of LY2811376, a non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's Disease.[1][2] The following protocols describe cell-based assays using human cell lines that overexpress amyloid precursor protein (APP) to quantify the potency and mechanism of action of this compound. Methodologies for measuring the inhibition of Aβ production via ELISA and for observing the modulation of APP processing via Western Blot are presented.

Introduction

Alzheimer's Disease is characterized by the cerebral accumulation of plaques composed primarily of Aβ peptides.[1] These peptides are generated through the sequential cleavage of APP by BACE1 and γ-secretase.[1][3] As the initial and rate-limiting step, BACE1 is a prime therapeutic target for reducing Aβ levels. This compound is an orally available, non-peptidic BACE1 inhibitor that has been shown to reduce Aβ levels in both preclinical models and humans.[2] The assays described herein are fundamental for researchers studying BACE1 inhibition and the effects of compounds like this compound on the amyloidogenic pathway.

Data Presentation